![molecular formula C18H13ClN2O2S B2507495 2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 681162-27-6](/img/structure/B2507495.png)
2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various acetamide derivatives has been a subject of interest due to their potential biological activities. In the case of 2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide, although not directly synthesized in the provided papers, related compounds have been synthesized which can offer insights into possible synthetic routes. For instance, novel 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamides and their thiazolidine counterparts were synthesized and evaluated for their antioxidant properties . Another related compound, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, with subsequent reaction with sulfuryl chloride . Additionally, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized from 4-chlorophenol and N-phenyl dichloroacetamide . These methods typically involve the use of organic solvents such as DMF, THF, acetonitrile, and carbon tetrachloride, with potassium carbonate as a catalyst in some cases.
Molecular Structure Analysis
The molecular structure of related acetamide compounds reveals interesting features. For example, in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, indicating a planar geometry that could be relevant for the binding interactions of the compound . This orientation and the presence of intermolecular interactions, such as C—H⋯O interactions forming zigzag chains in the crystal, could be indicative of the structural characteristics of this compound as well.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives often include the formation of amide bonds and the introduction of various substituents through electrophilic aromatic substitution or nucleophilic substitution reactions. The reaction conditions, such as temperature and reaction time, play a crucial role in the yield of the desired products . For example, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide required optimized conditions of 40°C and a reaction time of 5 hours to achieve an 80% yield . Similarly, the synthesis of N-Phenyl-2,2-di(4-chlorophenoxy)acetamide required a reaction temperature of 80°C and a reaction time of 4 hours to reach a 75% yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of chlorophenyl groups and heterocyclic rings such as thiazole can affect the compound's lipophilicity, electronic distribution, and potential for intermolecular interactions. The antioxidant properties of some acetamide derivatives have been evaluated, showing significant effects in lipid peroxidation levels and free radical scavenging activities . The characterization of these compounds typically involves spectroscopic methods such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (1H NMR) . These techniques provide detailed information about the functional groups, molecular geometry, and electronic environment within the molecule.
Scientific Research Applications
Crystallography and Molecular Structure
Research by Saravanan et al. (2016) on a closely related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, highlights its structural properties. The chlorophenyl ring's orientation relative to the thiazole ring and the formation of intermolecular interactions were elucidated, indicating potential for further study in molecular design and crystal engineering (Saravanan, K., Priya, K., Anand, S., Kabilan, S., & Selvanayagam, S., 2016).
Pharmacological Evaluation
Kumar and Mishra (2020) synthesized new diphenylamine derivatives, including reactions involving similar chloro-N-thiazol-2-yl acetamide structures, and evaluated their analgesic and anti-inflammatory activities. These findings suggest the therapeutic potential of such compounds in managing pain and inflammation (Kumar, A., & Mishra, A., 2020).
Antibacterial Activity
Desai et al. (2008) conducted synthesis and QSAR studies on various acetamide derivatives, including those related to 2-(4-chlorophenyl)-N-(4-oxo-thiazolidin-3-yl) acetamides, to evaluate their antibacterial efficacy against gram-positive and gram-negative bacteria. This research underscores the potential of such compounds in developing new antibacterial agents (Desai, N., Shah, M., Bhavsar, A., & Saxena, A., 2008).
Synthetic Chemistry and Antitumor Activity
Yurttaş et al. (2015) explored the antitumor activity of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, emphasizing the role of the 2-(4-aminophenyl)benzothiazole structure. This work illustrates the compound's potential in cancer therapy, highlighting the significance of chemical modifications to enhance therapeutic efficacy (Yurttaş, L., Tay, F., & Demirayak, Ş., 2015).
Spectroscopic and Quantum Mechanical Studies
Mary et al. (2020) synthesized and analyzed benzothiazolinone acetamide analogs, including derivatives with chlorophenyl groups, for their potential in dye-sensitized solar cells (DSSCs) and ligand-protein interactions. This study showcases the versatility of such compounds beyond pharmacological applications, extending to materials science and renewable energy research (Mary, Y., Yalcin, G., Mary, Y., Resmi, K. S., Thomas, R., Önkol, T., Kasap, E., & Yildiz, I., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is the 3-Chymotrypsin-like cysteine protease (3CLpro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for potential inhibitors .
Mode of Action
The compound interacts with its target, the 3CLpro, by binding to it. The binding mode was rationalized through molecular docking . The compound’s interaction with 3CLpro results in the inhibition of the enzyme, thereby disrupting the replication of the virus .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the replication pathway of SARS-CoV-2. By inhibiting the 3CLpro enzyme, the compound disrupts the viral replication process .
Pharmacokinetics
The compound’s inhibitory activity against sars-cov-2 3clpro has been evaluated in vitro .
Result of Action
The result of the compound’s action is the inhibition of the 3CLpro enzyme, which disrupts the replication of SARS-CoV-2. The representative compound displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CLpro .
Action Environment
The compound’s inhibitory activity against sars-cov-2 3clpro has been evaluated in vitro , suggesting that factors such as temperature, pH, and the presence of other molecules could potentially influence its action.
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-12-5-7-13(8-6-12)23-10-16(22)20-18-21-17-14-4-2-1-3-11(14)9-15(17)24-18/h1-8H,9-10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZMCFZYZNDUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.